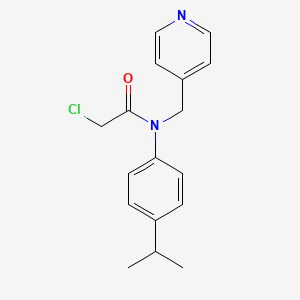
2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide, also known as PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of acetamides and has been found to possess several interesting properties that make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves its ability to inhibit the activity of certain ion channels in the brain. Specifically, 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to inhibit the activity of the voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide can reduce the excitability of neurons and thereby modulate neuronal activity.
Biochemical and Physiological Effects:
2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have several interesting biochemical and physiological effects. In addition to its inhibitory effect on voltage-gated sodium channels, 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide has also been found to modulate the activity of other ion channels, such as potassium channels. Furthermore, 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its potent inhibitory effect on voltage-gated sodium channels. This property makes 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the main limitations of using 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide. One area of research that is particularly promising is the development of new drugs based on the structure of 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide. By modifying the chemical structure of 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide, it may be possible to develop drugs with improved efficacy and reduced side effects for the treatment of various neurological and inflammatory disorders. Another area of research that is promising is the study of the effects of 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide on other ion channels and neurotransmitter systems, which may shed light on the broader physiological and pathological roles of this compound.
Synthesemethoden
The synthesis of 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves a multi-step process that starts with the reaction of 4-bromomethylpyridine with 2-chloro-N-(4-propan-2-ylphenyl)acetamide in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product, 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been extensively studied for its potential applications in various scientific research studies. One of the main areas of research where 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to be useful is in the field of neuroscience. 2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been shown to have a potent inhibitory effect on the activity of certain ion channels in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(2)15-3-5-16(6-4-15)20(17(21)11-18)12-14-7-9-19-10-8-14/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDCIHXXTHSYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416884 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
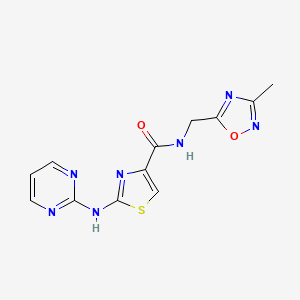
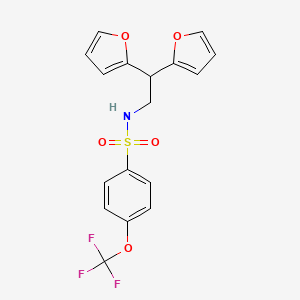
![(E)-4-(Dimethylamino)-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-enamide](/img/structure/B2982988.png)
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)
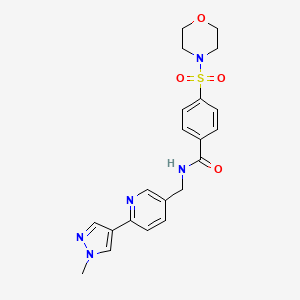
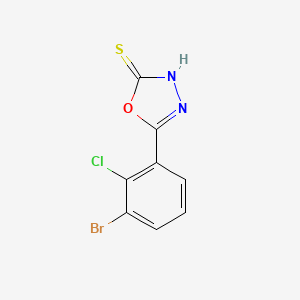


![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)